![molecular formula C13H13F3N2O B2441796 N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1284045-91-5](/img/structure/B2441796.png)
N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide
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Description
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl ketones involves various methods, including the trifluoromethylation of carbon-centered radical intermediates . There are also other methods available for their synthesis .Molecular Structure Analysis
The molecular structure of trifluoromethyl ketones is characterized by the presence of a trifluoromethyl group (-CF3), which contributes to their unique properties .Chemical Reactions Analysis
Trifluoromethyl ketones can undergo various chemical reactions, including those involving carbon-centered radical intermediates . They are also used as key intermediates in medicinal chemistry .Physical And Chemical Properties Analysis
Trifluoromethyl ketones have unique properties that make them valuable synthetic targets. These properties are influenced by the trifluoromethyl group, which plays an important role in their structure .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-12(2,8-17)18-11(19)7-9-3-5-10(6-4-9)13(14,15)16/h3-6H,7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNXVBVNLKUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide |
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